molecular formula C12H19NO4 B8218153 (2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)acetic acid

(2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)acetic acid

Cat. No.: B8218153
M. Wt: 241.28 g/mol
InChI Key: KQYOIYYBDLNMKB-XIGTVVQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(1-bicyclo[111]pentanyl)-2-(tert-butoxycarbonylamino)acetic acid is a complex organic compound featuring a bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclo[1.1.1]pentane core, followed by the introduction of the tert-butoxycarbonylamino group and the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features allow it to serve as a probe for investigating enzyme activities and protein-ligand interactions.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its unique properties may enable the design of novel therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specialized properties. Its structural rigidity and functional versatility make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biological responses. The pathways involved in these interactions are complex and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)acetic acid include other bicyclo[1.1.1]pentane derivatives and compounds with tert-butoxycarbonylamino groups. Examples include:

  • (2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-aminoacetic acid
  • (2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid

Uniqueness

What sets this compound apart is its combination of the bicyclo[1.1.1]pentane core with the tert-butoxycarbonylamino and acetic acid functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable for a wide range of applications.

Properties

IUPAC Name

(2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)12-4-7(5-12)6-12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7?,8-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYOIYYBDLNMKB-XIGTVVQJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12CC(C1)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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